molecular formula C17H19N5O2S B4953567 N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B4953567
M. Wt: 357.4 g/mol
InChI Key: SDPQEEIWDKZODN-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Benzyl Groups: Benzylation is usually achieved by reacting the triazole intermediate with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring or the methylsulfonyl group, potentially leading to the formation of amine or sulfide derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives, sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The presence of the methylsulfonyl group may enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl groups may facilitate binding to hydrophobic pockets within proteins, while the methylsulfonyl group can enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine: Lacks the methylsulfonyl group, potentially affecting its solubility and bioavailability.

    1-(Methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: Lacks the benzyl groups, which may reduce its binding affinity to certain biological targets.

    N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine derivatives: Various derivatives with different substituents on the benzyl groups or the triazole ring.

Uniqueness

The presence of both benzyl groups and the methylsulfonyl group in N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine makes it unique

Properties

IUPAC Name

3-N,5-N-dibenzyl-1-methylsulfonyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-25(23,24)22-17(19-13-15-10-6-3-7-11-15)20-16(21-22)18-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPQEEIWDKZODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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